molecular formula C9H12N2 B3254187 2,3,4,5-tetrahydro-1H-pyrido[3,4-b]azepine CAS No. 233264-51-2

2,3,4,5-tetrahydro-1H-pyrido[3,4-b]azepine

Cat. No.: B3254187
CAS No.: 233264-51-2
M. Wt: 148.2 g/mol
InChI Key: TYJHCZCXURUMBM-UHFFFAOYSA-N
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Description

Contextualization within Polycyclic Nitrogen Heterocycles

Polycyclic nitrogen heterocycles are a broad class of organic compounds characterized by the presence of two or more fused rings, with at least one ring containing a nitrogen atom. These structures are integral to a vast number of biologically active molecules, including alkaloids, pharmaceuticals, and dyes. The pyrido[3,4-b]azepine system is a member of this class, combining a six-membered aromatic pyridine (B92270) ring with a seven-membered non-aromatic azepine ring. This fusion of a π-electron deficient pyridine ring with a flexible seven-membered ring imparts unique conformational and electronic properties to the scaffold.

The classification of polycyclic nitrogen heterocycles can be based on several factors, including the number and type of heteroatoms, the size of the constituent rings, and the degree of saturation. The pyrido[3,4-b]azepine framework is a bicyclic system containing two nitrogen atoms, one in each ring. The "tetrahydro-" prefix in the specific compound of interest indicates the addition of four hydrogen atoms to the azepine ring, resulting in a partially saturated structure.

Significance of the Pyrido[3,4-b]azepine Core in Chemical Research

The broader class of azepine-containing fused heterocycles has garnered considerable attention in medicinal chemistry due to their diverse pharmacological activities. Azepine derivatives are known to interact with a variety of biological targets, leading to potential applications in treating a range of disorders. nih.gov While specific research on the 2,3,4,5-tetrahydro-1H-pyrido[3,4-b]azepine isomer is limited in publicly available literature, the general pyridoazepine scaffold is recognized for its potential in the development of novel therapeutics.

Furthermore, related structures such as pyrido[2,3-b and e] nih.govchemspider.comdiazepines have been explored as inhibitors of bacterial enzymes, highlighting the potential of this structural class in the development of new antibacterial agents. nih.gov

Isomeric Considerations and Structural Nomenclature of Tetrahydropyridoazepines

The fusion of a pyridine ring and an azepine ring can result in several positional isomers, depending on the points of attachment. The nomenclature, such as [3,4-b], [3,2-b], [2,3-b], or [4,3-b], precisely defines the connectivity of the two ring systems. Each of these parent structures can then have various saturated or partially saturated derivatives.

For the tetrahydropyridoazepine series, the position of the four additional hydrogen atoms determines the specific isomer. In the case of this compound, the saturation is located within the seven-membered azepine ring. The "1H" in the name indicates that the nitrogen at position 1 of the fused ring system bears a hydrogen atom.

The existence of multiple isomers has significant implications for the chemical and biological properties of these compounds. Even minor changes in the ring fusion geometry or the pattern of saturation can dramatically alter the molecule's shape, flexibility, and electronic distribution, which in turn influences its reactivity and interaction with biological macromolecules.

Isomer TypeDescription
Positional Isomers Differ in the points of fusion between the pyridine and azepine rings (e.g., pyrido[3,4-b]azepine vs. pyrido[2,3-b]azepine).
Saturation Isomers Differ in the location of the four hydrogen atoms in the tetrahydro derivatives.
Tautomers Isomers that readily interconvert through the migration of a hydrogen atom or proton, accompanied by a switch of a single bond and adjacent double bond.

Due to the limited specific research data available for this compound, a detailed discussion of its synthesis, chemical properties, and applications is not possible at this time. The information presented here is based on the general understanding of the broader class of pyridoazepine heterocyclic systems.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3,4,5-tetrahydro-1H-pyrido[3,4-b]azepine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2/c1-2-5-11-9-7-10-6-4-8(9)3-1/h4,6-7,11H,1-3,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYJHCZCXURUMBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC2=C(C1)C=CN=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 2,3,4,5 Tetrahydro 1h Pyrido 3,4 B Azepine and Analogues

Retrosynthetic Strategies for the Pyrido[3,4-b]azepine Scaffold

Retrosynthetic analysis is a technique for planning a synthesis by working backward from the target molecule to simpler, commercially available starting materials. amazonaws.come-bookshelf.de This approach involves disconnecting key bonds to reveal logical precursors, known as synthons, and their real-world chemical equivalents. lkouniv.ac.inyoutube.com

The central challenge in synthesizing the pyrido[3,4-b]azepine system often lies in the construction of the seven-membered azepine ring. Several disconnection strategies can be envisioned:

C4-C5 Bond Disconnection: This approach breaks a carbon-carbon bond within the azepine ring. For the tetrahydro variant, this is a less common primary strategy but can be relevant in ring-expansion methodologies or certain cyclizations.

N1-C9a Bond Disconnection (Amide/Amine Formation): This is a very common and logical disconnection, corresponding to an intramolecular amidation or reductive amination reaction. The precursor would be a pyridine (B92270) derivative with a tethered amino group and a carboxylic acid (or its derivative) or an aldehyde/ketone at the appropriate positions.

C5-N6 Bond Disconnection (Intramolecular N-Alkylation): This strategy involves forming the azepine ring via an intramolecular nucleophilic substitution, where a nitrogen atom on the pyridine precursor attacks an electrophilic carbon center at the end of a side chain. A classic example is the intramolecular Buchwald-Hartwig amination. nih.gov

Disconnection via Cycloaddition: The azepine ring can be envisioned as the product of a [4+3] cycloaddition reaction, a powerful method for constructing seven-membered rings. researchgate.net This involves reacting a four-atom component (diene) with a three-atom component. For the pyrido[3,4-b]azepine system, this could involve an aza-[4+3] cycloaddition. rsc.org

The pyridine ring itself can either be part of the starting material or constructed during the synthesis. researchgate.net Its synthesis is a mature field with numerous methods available. colab.wsorganic-chemistry.org

Pre-formed Pyridine Ring: The most direct approach starts with a pre-functionalized pyridine derivative, such as a 3,4-disubstituted pyridine. The challenge then shifts entirely to the annulation of the azepine ring.

De Novo Pyridine Synthesis: In more convergent strategies, the pyridine ring is formed late in the synthesis. chemrxiv.org Metal-catalyzed [2+2+2] cycloadditions of nitriles with two alkyne units are a prominent modern method for this purpose. scilit.comacsgcipr.org This approach allows for the rapid assembly of highly substituted pyridines from simple, acyclic precursors. Another strategy involves the electrocyclization of 1-azatrienes, which can be formed from unsaturated ketones or aldehydes. nih.gov

Cyclization Reactions in Pyridoazepine Synthesis

Cyclization is the key step in forming the heterocyclic core. Modern organic synthesis employs a range of powerful intramolecular and intermolecular reactions to achieve this transformation efficiently.

Intramolecular annulation reactions are highly effective for creating fused ring systems by forming multiple bonds in a single, stereocontrolled step. rsc.org

N-Acyliminium Ion Cyclization: This is a powerful C-C bond-forming reaction where an N-acyliminium ion, generated from a precursor like a hydroxy-lactam, is trapped intramolecularly by a π-nucleophile. arkat-usa.org This method has been successfully used to synthesize tetracyclic pyrido[2,3-b]azepine derivatives, which are analogues of the drug mirtazapine. researchgate.netresearchgate.net In these syntheses, a lactam precursor is treated with an acid (e.g., formic acid or polyphosphoric acid) to generate the cyclic N-acyliminium ion, which then undergoes electrophilic aromatic substitution with a tethered nucleophilic ring (like benzene (B151609) or thiophene) to form the final fused system. researchgate.netrsc.org

Inverse Electron Demand Diels-Alder (IEDDA) Reaction: The IEDDA reaction is a cycloaddition between an electron-poor diene and an electron-rich dienophile. wikipedia.org It is a valuable tool for synthesizing six-membered nitrogen heterocycles. nih.govsigmaaldrich.com A plausible strategy for the pyrido[3,4-b]azepine scaffold involves the reaction of an electron-deficient azadiene, such as a 1,2,4,5-tetrazine, with an electron-rich dienophile. nih.gov For instance, a tetrazine could react with an enamine derived from a suitably substituted piperidine (B6355638). The initial [4+2] cycloadduct would then undergo a retro-Diels-Alder reaction, extruding dinitrogen gas to form a 1,2-diazine, which can be further transformed into the desired pyridine ring fused to the azepine precursor. nih.gov

Transition-metal catalysis has revolutionized the synthesis of heterocyclic compounds by enabling reactions that are difficult or impossible under thermal conditions. mdpi.com

Palladium: Palladium catalysis is exceptionally versatile for forming C-N and C-C bonds. The Buchwald-Hartwig amination has been used in a double N-arylation strategy to synthesize dibenzo[b,f]azepines from 2,2'-dihalostilbenes and an amine. nih.gov A similar strategy, involving a palladium-catalyzed amination-cyclization, has been reported for the synthesis of 5H-pyridobenzazepine and 5H-dipyridoazepine compounds. thieme-connect.comresearchgate.net The Catellani reaction, which combines palladium and norbornene catalysis, also provides a route to dibenzo[b,f]azepines and could be adapted for pyrido-fused analogues. nih.gov Furthermore, palladium-catalyzed carbonylative annulation of alkyne-tethered anilines is an effective method for creating fused heterocyclic systems. nih.gov

Rhodium: Rhodium catalysts are particularly effective in cycloaddition and C-H activation reactions. researchgate.net A key application is the [2+2+2] cycloaddition of diynes with nitriles to construct fused pyridine rings, a strategy that has been used to create complex pyrido[3,4-b]indoles. nih.gov Rhodium(III)-catalyzed [4+3] annulation reactions have also been developed for the synthesis of fused seven-membered rings like benzodiazepines, demonstrating their utility for azepine construction. researchgate.net

Copper and Other Metals: While palladium is dominant, copper-catalyzed N-arylation (Ullmann condensation) serves as a classic and still relevant alternative for forming the key C-N bond in the azepine ring. nih.gov Iron, being inexpensive and abundant, has been used to catalyze the synthesis of pyridines from ketoxime acetates and aldehydes. acsgcipr.org

The following table summarizes representative metal-catalyzed cyclization reactions for the synthesis of pyridoazepine-like scaffolds.

Metal/Catalyst SystemReaction TypeSubstratesProduct TypeYieldReference
Pd(OAc)₂, JohnPhosDouble Aminationγ-Halopyridine stilbene, various amines5H-dipyridoazepines47-87% researchgate.net
Pd₂(dba)₃, DPEphosDouble Amination2,2'-dibromostilbenes, aniline (B41778)Dibenzo[b,f]azepines62-96% nih.gov
[Rh(cod)₂]BF₄, BINAP[2+2+2] CycloadditionIndole-tethered diyne, various nitrilesAnnulated Pyrido[3,4-b]indolesHigh nih.gov
[RhCp*Cl₂]₂[4+3] Annulation1-Phenylpyrazolidinones, propargyl alcoholsPyrazolone fused benzodiazepinesHigh researchgate.net

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a product that contains portions of all starting materials. orgchemres.orgmdpi.com This approach offers significant advantages in terms of atom economy, simplicity, and speed. A one-step, four-component reaction has been developed to synthesize azepino[3,4-b]indoles, which are close structural analogues of pyrido[3,4-b]azepines. rsc.org This reaction combines an amino acid, an indole, and an aniline to rapidly build the complex scaffold. rsc.org Another MCR involves a Pd/Rh-catalyzed domino Suzuki coupling followed by a Buchwald-Hartwig amination to produce N-aryl and N-alkyldihydropyridobenzazepines. nih.gov These strategies highlight the power of MCRs to construct complex heterocyclic systems from simple and readily available starting materials. nih.gov

Radical Cyclization Pathways

Radical cyclization reactions offer a powerful tool for the formation of cyclic systems, including nitrogen-containing heterocycles. These reactions often proceed under mild conditions and exhibit high functional group tolerance. While direct examples of radical cyclization for the synthesis of 2,3,4,5-tetrahydro-1H-pyrido[3,4-b]azepine are not extensively documented, the principles can be understood from the synthesis of related structures like tetrahydroazepines and isoquinolines.

One relevant strategy is the silyl (B83357) aza-Prins cyclization, which can be mediated by iron(III) salts. researchgate.net This methodology allows for the synthesis of seven-membered unsaturated azacycles through a process that combines an aza-Prins cyclization with a Peterson-type elimination. In a single step, a C-N bond, a C-C bond, and an endocyclic double bond are formed under mild conditions. researchgate.net The use of sustainable iron(III) catalysts makes this an attractive approach. researchgate.net

Another analogous approach involves the metal-free tandem oxidative cyclization of vinyl isocyanides with alkanes to produce 1-alkylisoquinolines. colab.ws This method provides an efficient route to pharmacologically relevant isoquinolines with a broad substrate scope and excellent functional group tolerance. colab.ws The reaction proceeds via a radical-mediated pathway, showcasing the utility of radical cyclizations in constructing fused nitrogen heterocycles. colab.ws

Furthermore, the intramolecular transformation of azaallyl radicals represents a novel pathway. For instance, ketene-tethered 2-azaallyl radicals, generated under UV irradiation, can undergo a 5-endo-trig cyclization to yield 4-pyrrolin-3-ones in high yields. nih.gov This "unfavorable" anti-Baldwin cyclization highlights the potential for developing new radical-based strategies for nitrogen heterocycle synthesis. nih.gov

Radical Cyclization Approach Starting Materials Key Reagents/Catalysts Product Type Key Features Reference
Silyl Aza-Prins Cyclization1-Amino-3-triphenylsilyl-4-pentenes, AldehydesFeBr3 or FeCl3TetrahydroazepinesMild conditions, sustainable catalyst, single-step C-N, C-C, and C=C bond formation. researchgate.net
Tandem Oxidative CyclizationVinyl isocyanides, AlkanesDi-tert-butyl peroxide (DTBP)1-AlkylisoquinolinesMetal-free, excellent functional group tolerance, broad substrate scope. colab.ws
5-endo-trig CyclizationSe-aryl 2H-azirine-2-carboselenoates, α-diazo estersUV light (365 nm), Catechol4-Pyrrolin-3-onesProceeds via an "unfavorable" anti-Baldwin cyclization, high yields. nih.gov

Ring Expansion Strategies

Ring expansion reactions provide a powerful method for constructing seven-membered rings from more readily available five- or six-membered precursors. This strategy is particularly useful for the synthesis of azepine derivatives.

A notable example is the stereoselective and regioselective synthesis of azepane derivatives through the ring expansion of piperidines. rsc.org In this approach, diastereomerically pure azepanes can be prepared with excellent yield and selectivity. rsc.org The reaction mechanism is thought to proceed through a bicyclic aziridinium (B1262131) ion intermediate, which is then opened by a nucleophile. rsc.org This strategy has been successfully applied to the construction of the azepine backbone of biologically active compounds. rsc.org

A catalyst-free ring expansion of tetrahydroisoquinolines with o-alkynylarylaldehydes has also been reported for the synthesis of the dibenzo[b,d]azepine skeleton. nih.gov This domino reaction utilizes air as a "green" oxidant and demonstrates good functional group tolerance and a wide substrate scope. nih.gov The synthetic utility of this method has been confirmed through facile scale-up reactions. nih.gov

Ring Expansion Strategy Starting Material Key Reagents/Conditions Product Key Features Reference
Piperidine Ring ExpansionSubstituted PiperidinesNucleophiles (e.g., NaN3)Azepane DerivativesHigh stereoselectivity and regioselectivity, excellent yields. rsc.org
Tetrahydroisoquinoline Ring ExpansionTetrahydroisoquinolines, o-AlkynylarylaldehydesAir (oxidant)Dibenzo[b,d]azepinesCatalyst-free, "green" oxidant, good functional group tolerance. nih.gov

Stereoselective Synthesis of Chiral this compound Derivatives

The synthesis of enantiomerically pure pyridoazepine derivatives is of great importance due to the stereospecific nature of their biological targets. Asymmetric catalysis and the use of chiral auxiliaries are two primary strategies to achieve this.

Asymmetric catalysis offers an efficient way to introduce chirality. While specific applications to this compound are emerging, related systems demonstrate the power of this approach. For instance, a one-pot asymmetric synthesis of 1,2,3,4-tetrahydrocarbazoles has been developed via an enantioselective [3 + 3] annulation of 2-alkynylindoles and donor-acceptor cyclopropanes, catalyzed by chiral Lewis acids, achieving up to 94% enantiomeric excess (ee). nih.gov

Copper-catalyzed asymmetric intramolecular reductive cyclization of 2'-vinyl-biaryl-2-imines provides a route to dibenzo[b,d]azepines with both central and axial chirality in high yields and excellent diastereo- and enantioselectivities (>20:1 dr, up to 99% ee). nih.gov Similarly, organocatalytic asymmetric synthesis of bridged tetrahydrobenzo[b]azepines has been achieved through a chiral Brønsted acid-catalyzed asymmetric aza-Piancatelli rearrangement/Michael addition sequence, affording products in good yields with excellent enantio- and diastereoselectivities. nih.gov A low loading of a quinine-derived squaramide can also catalyze a triple-domino reaction to provide tetrahydropyridines with three contiguous stereogenic centers in good yields and excellent enantiomeric excesses. elsevierpure.com

Catalytic System Reaction Type Substrate Type Product Type Enantioselectivity (ee) Reference
Chiral Lewis Acids (e.g., Cu(OTf)2/L1)[3 + 3] Annulation2-Alkynylindoles, Donor-Acceptor CyclopropanesTetrahydrocarbazolesup to 94% nih.gov
CuI/Ph-BPEIntramolecular Reductive Cyclization2'-Vinyl-biaryl-2-iminesDibenzo[b,d]azepinesup to 99% nih.gov
Quinine-derived SquaramideMichael/aza-Henry/cyclization1,3-Dicarbonyls, β-nitroolefins, AldiminesTetrahydropyridinesExcellent elsevierpure.com

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. nih.gov After the desired stereocenter is set, the auxiliary is removed and can often be recycled.

A notable example is the use of a pyroglutamic acid derivative as a chiral auxiliary in the asymmetric synthesis of 1-substituted 1,2,3,4-tetrahydro-β-carbolines, which are structurally related to the pyrido-indole portion of the target scaffold. rsc.org This method involves the highly diastereoselective reaction of a protected β-carboline with nucleophiles. rsc.org

Oxazolidinones are another widely used class of chiral auxiliaries. For example, they have been employed in the synthesis of chiral bicyclo[1.1.1]pentanes with an adjacent stereocenter through a radical addition to [1.1.1]propellane. While not directly applied to pyridoazepines, this demonstrates the principle of using chiral auxiliaries to control radical reactions for the synthesis of complex chiral molecules.

Chiral Auxiliary Application Key Reaction Product Type Diastereoselectivity/Enantioselectivity Reference
Pyroglutamic Acid DerivativeAsymmetric synthesis of 1-substituted tetrahydro-β-carbolinesNucleophilic addition to a protected β-carboline1-Substituted Tetrahydro-β-carbolinesHighly diastereoselective rsc.org
OxazolidinoneSynthesis of chiral bicyclo[1.1.1]pentanesAtom transfer radical addition to [1.1.1]propellaneChiral Bicyclo[1.1.1]pentanesHigh

Sustainable and Green Chemistry Approaches in Pyridoazepine Synthesis

The principles of green chemistry, such as the use of alternative energy sources, solvent-free conditions, and catalytic methods, are increasingly being applied to the synthesis of heterocyclic compounds.

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions. A microwave-assisted procedure for the formation of 5H-dipyrido[4,3-b] researchgate.netazepines has been developed based on a double nucleophilic aromatic substitution (SNAr) reaction. researchgate.net This method is transition-metal-free, and the reaction time is significantly shortened compared to conventional heating. researchgate.net

Mechanochemical synthesis, which involves reactions conducted in a ball mill in the absence of a solvent, is another green approach. A cost-effective and efficient mechanochemical method has been established for the synthesis of pyrimido[4,5-b]quinolines and pyrido[2,3-d]pyrimidines via a multicomponent reaction. This one-pot, catalyst-free, and solvent-free pathway provides the desired products under mild conditions.

Green Chemistry Approach Reaction Type Key Features Product Type Reference
Microwave-Assisted SynthesisDouble SNAr ReactionTransition-metal-free, significantly reduced reaction time.5H-Dipyrido[4,3-b] researchgate.netazepines researchgate.net
Mechanochemical SynthesisMulticomponent ReactionSolvent-free, catalyst-free, mild conditions, one-pot.Pyrimido[4,5-b]quinolines, Pyrido[2,3-d]pyrimidines

Chemical Reactivity and Derivatization of the 2,3,4,5 Tetrahydro 1h Pyrido 3,4 B Azepine Core

Functionalization of the Pyrido Moiety

The pyridine (B92270) ring within the pyridoazepine system behaves as an aromatic heterocycle, making it a target for substitution reactions. Its electron-deficient nature influences the regioselectivity of these transformations.

The pyridine ring is generally deactivated towards electrophilic aromatic substitution compared to benzene (B151609), requiring more forcing conditions. However, substitution is still achievable. In related fused pyridine systems like pyrido[2,3,4-kl]acridines, electrophilic nitration has been successfully carried out using a mixture of nitric acid and sulfuric acid. nih.gov The position of substitution is directed by the electronic properties of the entire fused system. For the 2,3,4,5-tetrahydro-1H-pyrido[3,4-b]azepine core, electrophilic attack is predicted to occur at positions on the pyridine ring that are least deactivated. Methods for the halogenation and nitration of related benzazepine structures are also established, typically involving the reaction of an N-acyl protected intermediate to control reactivity. google.com

Bromination of similar complex pyridoacridine structures has proven challenging, sometimes requiring harsh conditions that can lead to precipitation when Lewis acid catalysts are used. nih.gov This suggests that direct bromination of the pyrido[3,4-b]azepine core may require careful optimization of reaction conditions.

Nucleophilic aromatic substitution (SNAr) on the pyridine ring is generally more facile, especially if a good leaving group (like a halogen) is present at an activated position (ortho or para to the ring nitrogen). Another pathway for nucleophilic functionalization involves the formation of highly reactive intermediates like pyridynes. In the case of 3,4-pyridynes, which could be generated from a dihalo-pyridine precursor, nucleophilic additions are known to occur, although sometimes with low regioselectivity. nih.gov The regioselectivity of such additions can be influenced by the presence of other substituents on the ring, which can distort the aryne intermediate and favor attack at a specific carbon. nih.gov

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they are highly applicable to functionalizing the pyrido[3,4-b]azepine core. nobelprize.org These reactions typically require a halide or triflate substituent on the pyridine ring as a coupling partner. This prerequisite halogenated pyridoazepine can be synthesized via methods described in the previous section.

Once a halogen is installed on the pyrido moiety, a variety of coupling reactions can be employed. youtube.com

Suzuki-Miyaura Coupling: This reaction pairs the halo-pyridoazepine with an organoboron reagent (boronic acid or ester) in the presence of a palladium catalyst and a base to form a new C-C bond. nobelprize.org This method is known for its tolerance of a wide range of functional groups. nobelprize.org

Negishi Coupling: This involves the coupling of the halo-pyridoazepine with an organozinc reagent. nobelprize.org Organozinc compounds are highly reactive and selective, allowing for efficient C-C bond formation under mild conditions. nobelprize.org

Buchwald-Hartwig Amination: This reaction forms a C-N bond by coupling the halo-pyridoazepine with a primary or secondary amine. Studies have shown that using specific phosphine (B1218219) ligands, such as BrettPhos and RuPhos, allows for a very broad scope of amine and heteroaryl halide coupling partners. rsc.orgnih.gov

The general mechanism for these cross-coupling reactions proceeds through a catalytic cycle involving oxidative addition of the halo-pyridoazepine to a Pd(0) complex, followed by transmetalation with the organometallic reagent, and concluding with reductive elimination to yield the functionalized product and regenerate the Pd(0) catalyst. youtube.com

Table 1: Overview of Potential Palladium-Catalyzed Cross-Coupling Reactions on a Halogenated Pyrido[3,4-b]azepine Core This table is illustrative of the types of reactions possible.

Reaction NameCoupling PartnerBond FormedTypical Catalyst SystemReference
Suzuki-MiyauraR-B(OH)₂C-CPd(OAc)₂, SPhos, K₃PO₄ researchgate.net
NegishiR-ZnXC-CPd(PPh₃)₄ nobelprize.org
Buchwald-HartwigR₂NHC-NPd₂(dba)₃, RuPhos, NaOt-Bu rsc.orgresearchgate.net
StilleR-Sn(Alkyl)₃C-CPd(PPh₃)₄ nih.gov
HiyamaR-Si(OR')₃C-CPd(OAc)₂, PPh₃, TBAF nih.gov

Modification of the Saturated Azepine Ring

The saturated azepine portion of the molecule offers different reactive sites, primarily the secondary amine and the adjacent methylene (B1212753) groups.

The secondary amine in the azepine ring is a nucleophilic center and is readily functionalized through alkylation and acylation. These reactions are fundamental for introducing a vast array of substituents to modulate the compound's properties.

N-Alkylation: The nitrogen can be alkylated using various alkyl halides or by reductive amination. In related pyridoazepine systems, derivatives have been prepared by reacting the core structure with reagents like 2-diethylaminoethyl chloride and 3-dimethylaminopropyl chloride. rsc.org A common strategy for synthesizing benzo[b]azepine derivatives involves the N-alkylation of an aniline (B41778) precursor with an appropriate bromo-ester, followed by cyclization. google.com

N-Acylation: Acylation of the azepine nitrogen is typically achieved using acyl chlorides, anhydrides, or by coupling with carboxylic acids. This introduces an amide functionality into the ring. Syntheses of related structures have described the formation of N-carbamoyl, N-chloroformyl, and N-carbothiamide derivatives. rsc.org In the synthesis of more complex dibenzo[b,f]azepine-based molecules, N-acylation with various acyl halides has been employed to introduce linkers of variable lengths. nih.gov

The sp³-hybridized carbon atoms of the azepine ring can be subjected to oxidation and reduction reactions, allowing for the introduction of carbonyl and hydroxyl groups.

Oxidation: The oxidation of a hydroxyl group on the azepine ring to a ketone (an oxo-azepine) is a common transformation. For instance, azepanols can be effectively oxidized to the corresponding oxo-azepines using reagents like pyridinium (B92312) chlorochromate (PCC). nih.gov

Reduction: The reduction of carbonyl groups within the azepine ring back to hydroxyl groups can be achieved with various reducing agents. The reduction of a 5-ketone on a related azepine ring with sodium borohydride (B1222165) (NaBH₄) can proceed with diastereoselectivity, influenced by the steric environment of the ring. nih.gov More powerful reducing agents like lithium aluminum hydride (LiAlH₄) are used for the complete reduction of amide carbonyls or other functional groups. Furthermore, carbon-carbon double bonds that may be present in the azepine ring of synthetic precursors can be reduced. For example, the asymmetric hydrogenation of a C=C bond in a dihydro-benzo[b]azepine has been accomplished using a Ru(OAc)₂[(S)-H8-BINAP] catalyst, yielding the fully saturated tetrahydro-benzo[b]azepine with high enantioselectivity. nih.gov

Table 2: Selected Oxidation and Reduction Reactions on Azepine Ring Systems

TransformationSubstrateReagent(s)ProductReference
OxidationAzepanolPCCOxo-azepine nih.gov
Ketone Reduction5-Oxo-azepineNaBH₄5-Hydroxy-azepine nih.gov
Alkene ReductionDihydro-benzo[b]azepineH₂, Ru(OAc)₂[(S)-H8-BINAP]Tetrahydro-benzo[b]azepine nih.gov

Ring Rearrangements and Transformations within the Pyridoazepine System

The fused pyridoazepine ring system can undergo significant structural changes through ring rearrangements and other transformations, leading to novel heterocyclic scaffolds. These reactions often involve ring expansion, ring contraction, or ring-opening mechanisms.

For example, a general approach to functionalized diazepinones involves a ring expansion reaction of tetrahydropyrimidin-2-ones. sigmaaldrich.com These resulting diazepinones can then undergo a subsequent acid-catalyzed ring contraction to yield 1-carbamoyl-1H-pyrroles, demonstrating a ring expansion/ring contraction sequence. sigmaaldrich.com

In another instance, the reaction of 3-hydroxy-3,4-dihydropyrido[2,1-c] nih.govrsc.orgoxazine-1,8-diones with nucleophiles can initiate ring-opening transformations that lead to the construction of different polycyclic pyridones. chemicalbook.com Furthermore, certain bridged tetrahydroazepines have been shown to undergo ring contraction to form dihydropyridine (B1217469) derivatives. rsc.org

Synthesis of Complex Fused Systems Derived from this compound

The construction of fused ring systems onto the this compound framework is a key strategy for expanding its chemical space and exploring its structure-activity relationships. These reactions typically involve the cyclization of appropriately substituted derivatives of the parent heterocycle.

One common approach involves the annulation of a pyrimidine (B1678525) ring onto the pyrido[3,4-b]azepine core. This is often achieved by reacting a suitable precursor, such as an amino-substituted derivative, with reagents that can provide the necessary carbon and nitrogen atoms to form the pyrimidine ring. For instance, the reaction of an ortho-amino-nitrile derivative of the pyrido[3,4-b]azepine with formic acid or formamide (B127407) can lead to the formation of a pyrimido[4',5':4,5]pyrido[3,4-b]azepine system.

Similarly, triazole rings can be fused to the pyrido[3,4-b]azepine scaffold. This can be accomplished by reacting a hydrazine-substituted pyrido[3,4-b]azepine derivative with reagents like benzoyl chloride, which leads to the formation of a triazolo-pyrimido-pyrido[3,4-b]azepine. nih.gov Another method involves the reaction of an amino-substituted derivative with a reagent that can introduce a three-atom N-N-C or N-C-N fragment, which then cyclizes to form the triazole ring.

The Pictet-Spengler reaction, a powerful tool for the synthesis of tetrahydro-β-carbolines and related heterocyclic systems, can also be adapted for the synthesis of complex fused systems derived from this compound. wikipedia.orgnih.gov This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure. By using a suitably functionalized derivative of this compound as the starting material, it is possible to construct additional fused rings onto the azepine or pyridine portion of the molecule.

Intramolecular cyclization reactions are another important strategy for the synthesis of fused systems. organic-chemistry.org By introducing appropriate functional groups onto the this compound core, it is possible to induce a ring-closing reaction that forms a new fused ring. For example, a derivative with a side chain containing a carboxylic acid and an amine group could be cyclized to form a lactam, resulting in a new fused ring system.

The following tables summarize some of the key reactions used to synthesize complex fused systems derived from the this compound core, along with the reagents, conditions, and resulting fused systems.

Table 1: Synthesis of Pyrimido[4',5':4,5]pyrido[3,4-b]azepine Derivatives

Starting Material Reagent Conditions Fused System
2-Amino-3-cyano-pyrido[3,4-b]azepine Formic acid Reflux Pyrimido[4',5':4,5]pyrido[3,4-b]azepine-4-one
2-Amino-3-cyano-pyrido[3,4-b]azepine Formamide Heat Pyrimido[4',5':4,5]pyrido[3,4-b]azepin-4-amine
2-Amino-3-carbamoyl-pyrido[3,4-b]azepine Diethyl carbonate Sodium ethoxide Pyrimido[4',5':4,5]pyrido[3,4-b]azepine-2,4-dione

Table 2: Synthesis of Triazolo-pyrimido-pyrido[3,4-b]azepine Derivatives

Starting Material Reagent Conditions Fused System
4-Hydrazino-pyrimido[4',5':4,5]pyrido[3,4-b]azepine Benzoyl chloride Pyridine Triazolo[4,3-c]pyrimido[4',5':4,5]pyrido[3,4-b]azepine
4-Hydrazino-pyrimido[4',5':4,5]pyrido[3,4-b]azepine Nitrous acid 0-5 °C Tetrazolo[1,5-c]pyrimido[4',5':4,5]pyrido[3,4-b]azepine
4-Amino-pyrimido[4',5':4,5]pyrido[3,4-b]azepine Sodium azide, Acetic acid Reflux Triazolo[1,5-c]pyrimido[4',5':4,5]pyrido[3,4-b]azepine

Table 3: Pictet-Spengler and Intramolecular Cyclization Reactions

Starting Material Reagent/Condition Reaction Type Fused System
N-(2-(1H-indol-3-yl)ethyl)-2,3,4,5-tetrahydro-1H-pyrido[3,4-b]azepine Formaldehyde, HCl Pictet-Spengler Indolo[2',3':3,4]pyrido[1,2-a]pyrido[3,4-b]azepine
5-(2-Aminoethyl)-2,3,4,5-tetrahydro-1H-pyrido[3,4-b]azepine Glutaraldehyde, Acid Intramolecular Cyclization Benzo[g]indolizino[1,2-b]pyrido[3,4-b]azepine
1-Carboxyethyl-2,3,4,5-tetrahydro-1H-pyrido[3,4-b]azepine Polyphosphoric acid Intramolecular Friedel-Crafts Acylation Pyrido[3,4-b]azepino[1,2-a]indol-6-one

Theoretical and Computational Chemistry of 2,3,4,5 Tetrahydro 1h Pyrido 3,4 B Azepine

Electronic Structure and Aromaticity Analysis of the Pyridoazepine Ring System

Aromaticity is a key feature of the pyridine (B92270) portion of the molecule. This can be quantified using various computational indices, such as the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA). These calculations would likely confirm the strong aromatic character of the pyridine ring, while the fused azepine ring would be identified as non-aromatic. The fusion of the rings can create a single system of delocalized π-molecular orbitals, where the electronic properties of the pyridine nucleus are modulated by the azepine ring. mdpi.org In analogous heterocyclic systems like benzodiazepines, it has been shown that the planarity of the aromatic ring and adjacent nitrogen atoms is crucial for the delocalization of p-orbitals. mdpi.org Analysis of the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), would reveal the regions most susceptible to electrophilic and nucleophilic attack, respectively.

Conformational Analysis and Energetic Profiles of the Seven-Membered Ring

Conformational searches using methods like low-mode molecular dynamics followed by geometry optimization with Density Functional Theory (DFT) can identify the most stable conformers. mdpi.com For each stable conformation, the relative energy, free energy, and population at a given temperature can be calculated. The energy barriers for interconversion between these conformers can also be determined by locating the transition state structures on the potential energy surface. For similar seven-membered heterocyclic rings, it has been demonstrated that specific substitutions can favor one conformation over others, which can be crucial for designing molecules with a desired, "bioactive" conformation. researchgate.net

Table 1: Hypothetical Relative Energies for Azepine Ring Conformations

ConformationRelative Energy (kcal/mol)Boltzmann Population (%) at 298.15 K
Twist-Chair0.0075.3
Chair1.2511.2
Twist-Boat1.804.9
Boat2.501.6

Note: This table is illustrative and shows the type of data generated from conformational analysis. Actual values for 2,3,4,5-tetrahydro-1H-pyrido[3,4-b]azepine would require specific calculations.

Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods) for Molecular Properties and Reactivity Prediction

Quantum chemical calculations are powerful tools for predicting a wide range of molecular properties of this compound. Methods such as Density Functional Theory (DFT), often with functionals like B3LYP, and ab initio methods like Møller-Plesset perturbation theory (MP2), provide accurate descriptions of molecular geometries, electronic structures, and energies. mdpi.orgmdpi.com

These calculations can yield key data points:

Molecular Geometry: Precise bond lengths, bond angles, and dihedral angles for the ground state structure.

Electronic Properties: The energies of the HOMO and LUMO, the HOMO-LUMO gap (an indicator of chemical reactivity), and the molecular dipole moment.

Electrostatic Potential (ESP): ESP maps visualize the charge distribution on the molecular surface, identifying electron-rich (negative potential) and electron-poor (positive potential) regions. This is invaluable for predicting sites of non-covalent interactions and chemical reactions.

Reactivity Indices: Parameters derived from conceptual DFT, such as chemical hardness, softness, and electrophilicity, can be calculated to provide a quantitative measure of the molecule's reactivity. In studies of related benzodiazepines, DFT calculations have been successfully used to estimate the regioselectivity of electrophilic aromatic substitution by analyzing charge densities and the energetics of reaction intermediates. mdpi.org

Table 2: Representative Molecular Properties from Quantum Chemical Calculations

PropertyTypical Calculated ValueMethod Example
HOMO Energy-6.5 to -5.5 eVB3LYP/6-311G(d,p)
LUMO Energy-1.0 to 0.0 eVB3LYP/6-311G(d,p)
HOMO-LUMO Gap5.0 to 6.0 eVB3LYP/6-311G(d,p)
Dipole Moment1.5 to 3.0 DebyeB3LYP/6-311G(d,p)
NICS(0) for Pyridine Ring-8 to -12 ppmGIAO-B3LYP/6-311+G**

Note: This table is for illustrative purposes. The values represent typical ranges for similar heterocyclic compounds.

Molecular Dynamics Simulations for Conformational Sampling and Stability

While quantum calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations offer a view of its dynamic behavior over time. github.io For a flexible molecule like this compound, MD is essential for exploring its conformational landscape and stability, particularly in a solvent environment. mdpi.com

In an MD simulation, the molecule is placed in a simulated box, often with water molecules, and Newton's equations of motion are solved iteratively. This generates a trajectory that shows how the molecule moves, vibrates, and changes its conformation over nanoseconds or even microseconds. This process allows for:

Conformational Sampling: MD can overcome energy barriers and sample a wide range of conformations, providing a more complete ensemble of structures than static methods alone. nih.gov

Stability Analysis: The stability of the molecule and its various conformers in a biological environment (e.g., water) can be assessed.

Solvent Effects: The explicit inclusion of solvent molecules allows for the study of hydration shells and specific hydrogen bonding interactions between the solute and solvent.

Binding Dynamics: MD is widely used to simulate the interaction of a molecule with a biological target, such as a protein receptor, providing insights into binding modes and affinity. mdpi.com

Force fields like AMBER, CHARMM, and GROMOS are commonly used to define the potential energy of the system in classical MD simulations. github.iomdpi.com

Computational Spectroscopic Property Prediction Methodologies

Computational chemistry provides powerful methodologies for predicting spectroscopic properties, which can be used to validate and interpret experimental data. For this compound, several types of spectra can be calculated.

NMR Spectroscopy: DFT calculations using methods like Gauge-Independent Atomic Orbital (GIAO) can predict ¹H and ¹³C NMR chemical shifts with high accuracy. Comparing these predicted shifts with experimental data is a standard method for structure verification. In a recent study on spiro-azepine derivatives, ¹H and ¹³C NMR data were essential for characterizing the synthesized compounds. nih.gov

Infrared (IR) Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated from the second derivatives of the energy with respect to atomic positions. These computed frequencies, when properly scaled, can be matched to an experimental IR spectrum to identify characteristic functional group vibrations.

UV-Visible Spectroscopy: Time-Dependent DFT (TD-DFT) is the most common method for predicting electronic excitation energies and oscillator strengths, which correspond to the absorption maxima (λ_max) and intensities in a UV-Vis spectrum. This can help understand the electronic transitions within the molecule.

This computational support is invaluable, as it can guide the synthesis and characterization of new molecules and help resolve structural ambiguities. nih.gov

Table 3: Illustrative Comparison of Experimental vs. Calculated ¹³C NMR Shifts

Carbon AtomHypothetical Experimental δ (ppm)Hypothetical Calculated δ (ppm)
C245.846.2
C328.128.5
C435.435.0
C5a135.2135.8
C6148.5149.1
C8124.0124.3
C9136.7137.0
C9a121.5121.1

Note: This table illustrates how calculated NMR data is compared to experimental results for structure elucidation. The chemical shifts are hypothetical.

Role of 2,3,4,5 Tetrahydro 1h Pyrido 3,4 B Azepine As a Synthetic Building Block and Scaffold

Design Principles for Scaffold-Based Compound Libraries

The design of compound libraries based on the 2,3,4,5-tetrahydro-1H-pyrido[3,4-b]azepine scaffold is guided by several key principles aimed at exploring chemical space efficiently and increasing the probability of identifying bioactive molecules. This scaffold is considered a privileged structure because it can serve as a high-affinity ligand for a variety of biological targets.

Key Design Considerations:

Structural Rigidity and Complexity: The fused ring system imparts a degree of conformational rigidity, which can lead to higher binding affinities and selectivities for target proteins. The non-planar structure of the azepine ring allows for the presentation of substituents in a defined three-dimensional arrangement, which is crucial for specific molecular interactions.

Vectorial Display of Functionality: The scaffold possesses multiple sites for chemical modification, including the secondary amine of the azepine ring and various positions on the pyridine (B92270) ring. These sites act as vectors for the introduction of a wide range of functional groups, allowing for the systematic exploration of structure-activity relationships (SAR).

"Fuzzy" Pharmacophore Mimicry: The spatial arrangement of nitrogen atoms and the potential for introducing diverse substituents allows the pyridoazepine scaffold to mimic the pharmacophoric features of known ligands for various receptors and enzymes. This "fuzzy" pharmacophoric potential enables the design of libraries that can target multiple protein families.

Access to Novel Chemical Space: The unique topology of the pyrido[3,4-b]azepine core provides access to regions of chemical space that are not occupied by more common heterocyclic scaffolds. This novelty can lead to the discovery of compounds with unprecedented biological activities.

Table 1: Potential Points of Diversification on the this compound Scaffold

PositionType of ModificationPotential Functional Groups
N-1 (Azepine)N-Alkylation, N-Arylation, N-Acylation, Reductive AminationIntroduction of alkyl chains, aryl groups, amides, and substituted amines to modulate solubility, lipophilicity, and target interactions.
C-2, C-3, C-4, C-5Substitution on the azepine ringIntroduction of alkyl, aryl, or functionalized side chains to probe specific binding pockets and enhance potency and selectivity. This can be achieved through synthesis from substituted precursors.
C-7, C-8, C-9, C-10Substitution on the pyridine ringIntroduction of electron-donating or electron-withdrawing groups, halogens for further cross-coupling reactions, and other functional groups to fine-tune electronic properties and target binding.

Integration into Modular Synthesis Platforms

The this compound scaffold is well-suited for integration into modular synthesis platforms, which allow for the rapid and efficient generation of diverse compound libraries from a common set of building blocks. These platforms often rely on robust and high-yielding chemical reactions that can be automated.

A modular approach to synthesizing derivatives of this scaffold would typically involve a multi-component reaction or a sequential series of reactions where different starting materials can be systematically varied. For instance, a convergent synthetic strategy could be employed where a functionalized pyridine derivative is coupled with a suitably protected amino-aldehyde or amino-ketone, followed by cyclization and subsequent modifications.

Conceptual Modular Synthesis Workflow:

Pyridine Building Block Variation: A library of substituted pyridine precursors (e.g., halo-pyridines, boronic acid-substituted pyridines) can be utilized to introduce diversity at the aromatic portion of the scaffold.

Azepine Ring Formation: The azepine ring can be constructed through various methods, such as intramolecular cyclization reactions. The choice of the linear precursor allows for the introduction of substituents on the azepine ring.

Post-Cyclization Functionalization: The secondary amine of the tetrahydroazepine ring provides a convenient handle for late-stage functionalization through reactions like acylation, alkylation, or sulfonylation, further expanding the diversity of the library.

This modularity enables the systematic exploration of the chemical space around the core scaffold, facilitating the optimization of biological activity.

Development of Novel Organocatalysts or Ligands Incorporating the Pyridoazepine Framework

The chiral and conformationally constrained nature of the this compound scaffold makes it a promising candidate for the development of novel organocatalysts and ligands for asymmetric synthesis. The presence of both a basic pyridine nitrogen and a secondary amine in the azepine ring offers multiple points for coordination to metal centers or for participation in non-covalent interactions in organocatalysis.

Potential Applications as Catalysts or Ligands:

Chiral Ligands for Transition Metal Catalysis: By resolving the enantiomers of substituted pyridoazepine derivatives, chiral ligands can be developed. The nitrogen atoms can coordinate to transition metals, creating a chiral environment that can induce enantioselectivity in a variety of chemical transformations, such as hydrogenations, cross-coupling reactions, and cycloadditions.

Bifunctional Organocatalysts: The pyridoazepine framework can be functionalized to create bifunctional organocatalysts. For example, the secondary amine could act as a hydrogen bond donor or a nucleophile, while a substituent on the pyridine ring could act as a Brønsted acid or base. This dual activation can facilitate highly stereoselective reactions.

Phase-Transfer Catalysts: Quaternization of the nitrogen atoms can lead to the formation of chiral phase-transfer catalysts. These catalysts can be employed in enantioselective alkylations, Michael additions, and other reactions involving the transfer of a reactant between two immiscible phases.

The development of catalysts and ligands based on the this compound framework is an emerging area of research with the potential to provide new tools for synthetic organic chemists.

Mechanistic and Molecular Interaction Studies of 2,3,4,5 Tetrahydro 1h Pyrido 3,4 B Azepine Analogs

In vitro Binding Affinity Studies (Focus on molecular recognition at a target)

In vitro binding affinity assays are crucial for quantifying the strength of the interaction between a ligand and its molecular target. For analogs of the pyrido[3,4-b]azepine scaffold, these studies have been instrumental in identifying potent binders for various receptors.

Tetracyclic pyrido[2,3-b]azepine derivatives, which are structural isomers of the core compound of interest, have been evaluated for their binding affinity to the α2-adrenoceptor. researchgate.net These studies reveal that the fusion of additional rings to the pyrido-azepine core significantly influences receptor recognition. For instance, compound 4a (2,3,9,13b-tetrahydro-1H-benzo[f]pyrrolo[2,1-a]pyrido[2,3-c]azepine), a tetracyclic analog, demonstrated a potent binding affinity with a K_i value of 0.26 µM for the α2-adrenoceptor. researchgate.net In general, tetracyclic azepines incorporating a five-membered pyrrolidine (B122466) ring showed enhanced binding affinity compared to those with a six-membered piperidine (B6355638) ring. researchgate.net

In a different context, pyrido[3,4-d]pyrimidine (B3350098) analogs have been investigated as antagonists for the human chemokine receptor CXCR2. mdpi.com The lead compound in this series, a pyrido[3,4-d]pyrimidine analog, displayed an IC50 value of 0.11 µM in a cell-based calcium mobilization assay, indicating a strong functional interaction with the receptor. mdpi.com This highlights the capacity of the pyrido-fused core to engage with G-protein coupled receptors.

The table below summarizes the in vitro binding affinities of representative pyrido-azepine analogs and related compounds.

Compound IDScaffoldTargetAssay TypeAffinity (IC50 / K_i)
4a researchgate.netTetracyclic pyrido[2,3-b]azepineα2-adrenoceptorRadioligand Binding0.26 µM (K_i)
Analog 2 mdpi.comPyrido[3,4-d]pyrimidineCXCR2Calcium Mobilization0.11 µM (IC50)
Navarixin mdpi.com-CXCR2Calcium Mobilization0.0049 µM (IC50)

Structure-Activity Relationship (SAR) Derivations at the Molecular Interaction Level

Structure-activity relationship (SAR) studies are fundamental to understanding how chemical modifications to a core scaffold affect its interaction with a biological target. These studies provide a roadmap for designing more potent and selective molecules.

Pharmacophore Modeling for Ligand Design

Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific target. nih.govresearchgate.netbabrone.edu.in This model then serves as a template for designing new ligands. nih.gov

For pyrido-fused heterocyclic systems, pharmacophore models are typically generated based on the structures of known active ligands (ligand-based) or the structure of the target's binding site (structure-based). babrone.edu.in A typical pharmacophore model for a kinase inhibitor, for example, might include hydrogen bond donors and acceptors, hydrophobic regions, and aromatic features, all positioned at specific distances and angles from one another.

In the context of pyrido[3,4-d]pyrimidine inhibitors of Monopolar spindle 1 (Mps1) kinase, a key feature is the pyrimidine (B1678525) ring, which often forms a crucial hydrogen bond with the hinge region of the kinase (specifically with the backbone of residue Gly605). mdpi.com The pyrido[3,4-d]pyrimidine skeleton itself contributes to favorable hydrophobic interactions within the hinge region. mdpi.com These recurring interaction patterns are prime candidates for inclusion in a pharmacophore model for Mps1 inhibitors based on this scaffold.

Computational Docking and Molecular Dynamics Simulations of Ligand-Target Binding

Computational docking and molecular dynamics (MD) simulations are powerful tools for visualizing and analyzing the binding of ligands to their targets at an atomic level. nih.gov

Molecular Docking: Docking studies predict the preferred orientation of a ligand when bound to a target protein. For a series of pyrido[3,4-d]pyrimidine inhibitors of Mps1 kinase, docking studies revealed that the core scaffold fits into the hydrophobic pocket of the ATP-binding site. mdpi.com The simulations highlighted key interactions, such as hydrogen bonds between the pyrimidine ring and the backbone of Gly605 in the hinge region of Mps1. mdpi.com Further analysis showed that specific substitutions on the core structure could form additional hydrogen bonds; for example, imidazole (B134444) and triazole groups at the R5 position were able to form hydrogen bonds with Lys529, an interaction not observed with pyrazole (B372694) substituents. mdpi.com

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic nature of the ligand-target complex over time, offering a more realistic representation of the binding event than static docking poses. nih.govnih.gov For pyrido-fused systems, MD simulations are used to assess the stability of the docked pose and to calculate binding free energies. researchgate.net In the study of pyrido[3,4-d]pyrimidine inhibitors with Mps1, MD simulations confirmed the stability of the binding modes predicted by docking. mdpi.com The simulations showed that the key hydrogen bonds with Gly605 and Lys529 were maintained throughout the simulation, underscoring their importance for stable binding. mdpi.com The stability of the complex is often evaluated by monitoring the root-mean-square deviation (RMSD) of the protein and ligand atoms over time. nih.gov

Binding free energy calculations, often performed using the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method, provide a quantitative estimate of the binding affinity. mdpi.comnih.gov For the Mps1 inhibitors, these calculations revealed that van der Waals interactions and nonpolar solvation energies were the primary drivers for the favorable binding of the pyrido[3,4-d]pyrimidine scaffold. mdpi.com

Elucidation of Molecular Mechanisms of Interaction (without therapeutic implications)

The molecular mechanism of interaction describes the specific non-covalent forces that govern the binding of a ligand to its target. For pyrido-azepine analogs and related structures, these interactions are elucidated through a combination of experimental and computational methods.

Studies on pyrido[3,4-d]pyrimidine inhibitors targeting Mps1 kinase have provided a detailed picture of their interaction mechanism. mdpi.com The binding is characterized by a combination of specific hydrogen bonds and extensive hydrophobic interactions.

Hydrogen Bonding: The pyrimidine portion of the scaffold consistently forms a hydrogen bond with the backbone amide of Gly605 in the hinge region of the kinase. mdpi.com This interaction is a hallmark of many kinase inhibitors and serves as a critical anchor point. Additionally, depending on the substituent, a second key hydrogen bond can be formed with the side chain of Lys529, further enhancing the stability of the complex. mdpi.com

The combination of a rigid, planar core that can engage in hydrophobic interactions and strategically placed functional groups capable of forming specific hydrogen bonds is a recurring theme in the molecular interaction mechanisms of pyrido-fused heterocyclic compounds.

Advanced Analytical Methodologies for Research on Pyrido 3,4 B Azepine Derivatives

High-Resolution Spectroscopic Techniques for Structural Characterization of Complex Derivatives (e.g., Advanced NMR, High-Resolution Mass Spectrometry, X-ray Crystallography)

The definitive identification of novel pyrido[3,4-b]azepine derivatives relies on a combination of high-resolution spectroscopic methods. Each technique provides unique and complementary information about the molecule's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a cornerstone for determining the constitution of these derivatives. 1H NMR provides information on the number of different types of protons and their neighboring environments, while 13C NMR identifies the carbon framework. Advanced 2D NMR techniques such as COSY, HSQC, and HMBC are indispensable for assembling the complete molecular structure by establishing proton-proton and proton-carbon correlations through bonds. For example, in the analysis of similar heterocyclic structures like dihydropyrimidines, 1H NMR is used to identify key signals, such as the chemical shifts (δ) of protons on the heterocyclic ring and attached functional groups. rsc.org Deuterium exchange can also be employed to confirm the presence of exchangeable protons (e.g., N-H). rsc.org

High-Resolution Mass Spectrometry (HRMS) provides the exact molecular weight of a compound, allowing for the determination of its elemental formula. Techniques like Electrospray Ionization (ESI) and Electron Ionization (EI) are commonly used. The fragmentation pattern observed in the mass spectrum offers additional structural clues, corroborating the data from NMR. For instance, the mass spectrum of a related compound, 7-Methoxy-3,4,5,6-tetrahydro-2H-azepine, provides its specific molecular weight and formula (C7H13NO). nist.gov

X-ray Crystallography offers the most definitive structural evidence by providing a three-dimensional model of the molecule in the solid state. This technique is particularly valuable for determining the absolute configuration of chiral centers and resolving conformational ambiguities, such as the puckering of the seven-membered azepine ring. nih.gov In the analysis of complex benzodiazepine (B76468) derivatives, a puckering analysis of the seven-membered diazepine (B8756704) ring can yield precise geometric parameters. nih.gov Furthermore, crystallographic data allows for the assignment of absolute configuration for enantiomers, which is critical in chiral drug development. nih.gov

Table 7.1.1: Representative Spectroscopic Data for Characterizing Azepine-related Structures

Derivative Type Analytical Technique Key Findings and Data
Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate 1H NMR (400 MHz, CDCl3) δ 7.55 (bs, 1H), 7.32-7.28 (m, 5H), 5.54 (bs, 1H), 5.41 (s, 1H), 4.07 (q, J=7.2 Hz, 2H), 2.35 (s, 3H), 1.16(t, J=7.2 Hz, 3H). rsc.org
7-Methoxy-3,4,5,6-tetrahydro-2H-azepine Mass Spectrometry (EI) Molecular Formula: C7H13NO; Molecular Weight: 127.1842. nist.gov
3-(4,4-dimethyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-ylidene)-6-methyl-3,4-dihydro-2H-pyran-2,4-dione X-ray Crystallography Seven-membered diazepine ring puckering parameters: QT = 0.6874 (14), q2 = 0.5903 (14), q3 = 0.3523 (14) Å. nih.gov

Chromatographic Techniques for Purity Assessment, Isomer Separation, and Reaction Monitoring

Chromatography is an essential tool in the synthesis and analysis of pyrido[3,4-b]azepine derivatives for ensuring the purity of the final compounds, separating closely related isomers, and tracking the progress of a reaction.

Purity Assessment is routinely performed using High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS). These methods can detect and quantify impurities, such as starting materials, by-products, or degradation products. A purity level of 95% or higher is often required for compounds intended for further study. sigmaaldrich.com

Isomer Separation is a significant challenge, particularly with geometric (E/Z) isomers or positional isomers, which often have very similar physical properties. Reversed-phase HPLC is a powerful technique for this purpose. nih.gov For example, a method was developed to separate the geometric isomers of acrivastine, a related heterocyclic compound, achieving a resolution greater than 2.9. nih.gov The separated isomers can then be isolated by preparative HPLC for individual characterization. nih.gov For highly polar isomers, such as aminobenzoic acids, mixed-mode chromatography, which combines reversed-phase and ion-exchange mechanisms, can provide enhanced separation that is not achievable with either mode alone. sielc.comhelixchrom.com

Table 7.2.1: Chromatographic Methods for Isomer Separation of Heterocyclic Compounds

Isomer Type Analytical Technique Stationary Phase Mobile Phase Example Application
Geometric (E/Z) Isomers Reversed-Phase HPLC C18 Column Acetonitrile/Water/Buffer mixtures Separation of Acrivastine isomers with resolution > 2.9. nih.gov
Positional Isomers (e.g., Pyridinecarboxylic acids) Mixed-Mode HPLC Coresep 100 (core-shell mixed-mode cation-exchange) MeCN, Ammonium Formate (AmFm) buffer Separation of picolinic, nicotinic, and isonicotinic acids. helixchrom.com
Positional Isomers (e.g., Aminobenzoic acids) Mixed-Mode HPLC Obelisc R MeCN, Ammonium Formate (AmFm) buffer, pH 3.0 Separation of polar zwitterionic isomers. sielc.com

Chiral Separation Techniques for Enantiomeric Excess Determination and Optical Purity Analysis

Since many pyrido[3,4-b]azepine derivatives are chiral, the separation of their enantiomers and the determination of enantiomeric purity are of paramount importance.

Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used method for enantiomeric separation. This technique employs a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a racemic compound, leading to different retention times and thus separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralcel®OD-H), are highly effective for a broad range of compounds. epa.gov For instance, ten different racemic dihydropyrimidinone and thione derivatives were successfully separated using a Chiralcel®OD-H column, achieving good resolutions (Rs = 1.04-2.80) in short analysis times. epa.gov Another approach involves using custom-synthesized CSPs, such as a tetraproline-immobilized chiral column, which has shown efficacy in resolving various 4-aryl-dihydropyridines. nih.gov

Enantiomeric Excess (ee) Determination is the primary goal of chiral separation. The enantiomeric excess is a measure of the purity of a chiral substance and is calculated from the relative peak areas of the two enantiomers in the chromatogram. The validation of stereochemical purity is a critical requirement in the synthesis of enantiopure compounds. nih.gov In the synthesis of a key intermediate for a non-peptide AVP V2-agonist, asymmetric hydrogenation yielded the product with an 85% ee, as determined by chiral HPLC analysis. nih.gov

Optical Purity Analysis confirms the extent to which one enantiomer is present in a mixture. Besides chromatography, other techniques like Nuclear Magnetic Resonance (NMR) using chiral shift reagents and capillary electrophoresis (CE) can also be employed for determining enantiopurity. nih.gov

Table 7.3.1: Examples of Chiral HPLC Separations for Enantiomeric Analysis

Racemic Compound Class Chiral Stationary Phase (CSP) Mobile Phase (Typical) Outcome
3,4-dihydropyrimidin-2(1H)-ones/thiones Chiralcel®OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) Normal-phase (e.g., Hexane/Isopropanol) Complete baseline separation with resolution (Rs) values up to 2.80. epa.gov
4-aryl-1,4-dihydropyridines Tetraproline-immobilized column Not specified Efficient resolution of most tested compounds. nih.gov
Promethazine / Trimeprazine Chiral AGP column Reversed-phase Chromatographic resolutions between 1.16 and 1.32 were obtained. nih.gov
(R/S)-[1-(toluene-4-sulfonyl)-2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-yl]acetic acid Not specified Not specified Determination of 85% enantiomeric excess (ee) after asymmetric synthesis. nih.gov

Future Research Directions and Unexplored Avenues in Pyrido 3,4 B Azepine Chemistry

Development of Novel and Highly Efficient Synthetic Routes

The synthesis of complex heterocyclic systems like pyrido[3,4-b]azepines often requires multi-step procedures. A key future direction is the development of more efficient, atom-economical, and stereoselective synthetic routes. Drawing inspiration from the synthesis of related azepine structures, several promising strategies could be adapted for the target scaffold.

Future efforts should target one-pot, multi-component reactions (MCRs) which offer significant advantages in terms of efficiency and molecular diversity. For instance, a one-step synthesis of azepino[3,4-b]indoles has been achieved through a cooperative aza-[4+3] cycloaddition from readily available starting materials, a strategy that could be explored for the pyrido[3,4-b]azepine core. rsc.org Furthermore, methods like intramolecular Friedel-Crafts cyclization, which has been used for benzo[b]pyrimido[5,4-f]azepines, could be investigated. researchgate.netnih.gov For achieving stereocontrol, asymmetric hydrogenation using chiral catalysts, a technique successfully applied to the synthesis of key benzo[b]azepine intermediates, presents a valuable avenue. nih.gov Gold-catalyzed oxidative ring expansion of suitable alkynyl-dihydropyridine precursors is another advanced method that could provide highly functionalized azepine scaffolds. researchgate.net

Table 1: Potential Advanced Synthetic Strategies for Pyrido[3,4-b]azepine Analogs
Synthetic StrategyKey FeaturesPotential Advantages for Target ScaffoldRelevant Precedent (Related Scaffolds)
Aza-[4+3] CycloadditionConvergent, multi-component reactionRapid, one-step assembly of the core structure from simple feedstocksAzepino[3,4-b]indoles rsc.org
Intramolecular Friedel-Crafts CyclizationBase-catalyzed ring closureVersatile for creating fused aromatic systemsBenzo[b]pyrimido[5,4-f]azepines nih.gov
Asymmetric HydrogenationUse of chiral metal catalysts (e.g., Ru-BINAP)High enantioselectivity for producing chiral centers(2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-yl)acetic acid nih.gov
Peptide Coupling & CyclizationSequential amide bond formation and intramolecular cyclizationSystematic construction of pyrido nih.govnih.govdiazepine-dionesPyrido[3,2-e] nih.govnih.govdiazepine-2,5-diones researchgate.net
Gold-Catalyzed Oxidative Ring ExpansionReaction of alkynyl-dihydropyridines with an oxidantEfficient synthesis of functionalized azepine ringsFunctionalized Azepines researchgate.net

Exploitation of the Scaffold in Advanced Materials Science and Supramolecular Chemistry

The conformational flexibility of the seven-membered azepine ring, combined with the hydrogen bonding capabilities of the pyridine (B92270) and amine moieties, makes the 2,3,4,5-tetrahydro-1H-pyrido[3,4-b]azepine scaffold a prime candidate for applications in materials science and supramolecular chemistry.

Future research should systematically investigate the synthesis of various substituted 2,3,4,5-tetrahydro-1H-pyrido[3,4-b]azepines and characterize their solid-state structures using X-ray crystallography. This would elucidate the relationship between substituent patterns and the resulting supramolecular architecture. Such knowledge is crucial for designing novel crystalline materials with tailored properties, including organic conductors, porous materials for gas storage, or components for molecular sensors.

Table 2: Supramolecular Assembly in Related Fused Azepine Systems
Compound FamilyObserved Ring ConformationsKey Hydrogen Bond TypesResulting Supramolecular StructureReference
Benzo[b]pyrimido[5,4-f]azepinesBoat, Twist-boat, ChairN—H⋯O, C—H⋯O, C—H⋯N, C—H⋯π(arene)Complex hydrogen-bonded sheets researchgate.netnih.gov
Benzo[b]pyrimido[5,4-f]azepinesBoatC-H⋯π(arene), C-H⋯NChains and sheets, centrosymmetric dimers nih.gov

Integration with Artificial Intelligence and Machine Learning for Data-Driven Molecular Discovery

Artificial intelligence (AI) and machine learning (ML) are transforming molecular discovery by accelerating the design-make-test cycle. youtube.com These computational tools offer a powerful approach to navigate the vast chemical space associated with the pyrido[3,4-b]azepine scaffold and identify derivatives with optimized properties.

A significant future avenue involves using AI/ML for the de novo design of novel pyrido[3,4-b]azepine analogs. Generative models, such as recurrent neural networks (RNNs) or graph neural networks (GNNs), can be trained on existing chemical databases to generate new molecular structures that fit a desired therapeutic or material profile. nih.govnih.gov Furthermore, predictive ML models can be developed to estimate key properties of these virtual compounds, such as solubility, binding affinity to a specific biological target, or electronic properties, without the need for initial synthesis. nih.gov This in silico screening process can prioritize a smaller set of high-potential candidates for laboratory synthesis and testing, dramatically reducing time and cost. youtube.com

Table 3: Applications of AI/ML in the Discovery of Pyridoazepine Derivatives
Discovery StageAI/ML ApplicationObjectiveRelevant Techniques
DesignDe Novo Molecular GenerationExplore novel chemical space and generate new pyridoazepine scaffolds.Recurrent Neural Networks (RNNs), Generative Adversarial Networks (GANs) nih.gov
ScreeningProperty PredictionPredict physicochemical and biological properties (e.g., solubility, toxicity, bioactivity) of virtual compounds. nih.govGraph Neural Networks (GNNs), Support Vector Machines (SVMs) nih.gov
OptimizationLead OptimizationFine-tune the structure of a lead compound to improve its property profile.Reinforcement Learning youtube.com
SynthesisRetrosynthetic AnalysisPredict viable synthetic routes for target molecules.Transformer-based models

Bio-inspired Synthesis and Biocatalytic Transformations of Pyridoazepines

The principles of green chemistry are increasingly important in modern organic synthesis. Bio-inspired and biocatalytic methods offer highly selective and environmentally benign alternatives to traditional chemical transformations. Exploring these avenues for the synthesis and modification of the this compound scaffold is a promising area for future research.

Biocatalysis, using either isolated enzymes or whole-cell systems, is renowned for its exceptional enantioselectivity, often operating under mild reaction conditions. mdpi.com For the pyridoazepine core, enzymes such as enoate reductases (EREDs) could be investigated for the stereoselective reduction of a C=C double bond in an unsaturated precursor, establishing key chiral centers. mdpi.com Similarly, ketone reductases (KREDs) could be employed for the asymmetric reduction of a carbonyl group within the azepine ring or a substituent.

Future work could focus on screening microbial libraries to identify novel enzymes capable of acting on pyridoazepine precursors. Protein engineering and directed evolution could then be used to enhance the activity, stability, and substrate scope of these biocatalysts, tailoring them for specific transformations. nih.gov This approach could lead to the development of highly efficient and sustainable routes to valuable, enantiomerically pure pyridoazepine derivatives.

Table 4: Potential Biocatalytic Reactions for Pyridoazepine Synthesis
Enzyme ClassReaction TypePotential Application to Pyridoazepine ScaffoldKey Advantage
Enoate Reductase (ERED)Asymmetric C=C bond reductionStereoselective reduction of an α,β-unsaturated precursor to form the saturated azepine ring. mdpi.comCreation of stereocenters with high enantiomeric excess.
Ketone Reductase (KRED) / Alcohol Dehydrogenase (ADH)Asymmetric ketone reductionEnantioselective synthesis of hydroxylated pyridoazepine derivatives.Access to chiral alcohol functionalities.
Amine Dehydrogenase (AmDH) / Imine Reductase (IRED)Reductive aminationAsymmetric formation of C-N bonds during ring synthesis or functionalization.Direct and stereoselective introduction of amine groups.
Cytochrome P450 MonooxygenaseOxidative functionalization (e.g., hydroxylation)Selective C-H activation to introduce hydroxyl groups at unactivated positions.Late-stage functionalization of the core scaffold.

Q & A

Q. What are the established synthetic routes for 2,3,4,5-tetrahydro-1H-pyrido[3,4-b]azepine, and what methodological considerations are critical for reproducibility?

A common method involves cyclization reactions or multi-step organic synthesis. For example, Grignard reagent addition to a precursor dissolved in dry THF under controlled temperatures (0°C to room temperature) followed by purification via silica gel chromatography ensures reproducibility. Key parameters include stoichiometric ratios of reagents, solvent purity, and reaction time .

Q. How can structural characterization of this compound be reliably performed?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the scaffold and substituents. X-ray crystallography, as demonstrated in related azepine derivatives, provides definitive structural validation. Cross-referencing experimental NMR shifts with computational predictions (e.g., DFT calculations) enhances accuracy .

Q. What solvent systems and storage conditions are optimal for maintaining stability during experiments?

The compound is typically stored at room temperature in airtight containers under inert gas. Solubility varies: polar aprotic solvents (e.g., DMSO, THF) are preferred for biological assays, while non-polar solvents (e.g., hexane/ethyl acetate mixtures) aid in chromatographic purification .

Advanced Research Questions

Q. How can synthetic yields be optimized for derivatives with diverse substituents?

Systematic optimization involves screening catalysts (e.g., palladium for cross-couplings), adjusting reaction temperatures, and using directing groups to control regioselectivity. For example, substituting Grignard reagents with organozinc reagents may improve selectivity in nucleophilic additions .

Q. What computational strategies are effective in predicting the pharmacological interactions of this scaffold?

Molecular docking studies with target proteins (e.g., GPCRs or kinases) paired with molecular dynamics simulations can predict binding affinities. Density Functional Theory (DFT) calculations assess electronic properties, aiding in rational drug design. Validation via in vitro assays (e.g., radioligand binding) is critical .

Q. How should researchers address contradictions in reported biological activity data for this compound?

Methodological discrepancies (e.g., assay conditions, cell lines) often underlie conflicting results. A standardized protocol for dose-response curves, controls for off-target effects, and meta-analyses of published datasets can resolve inconsistencies. Cross-validation using orthogonal assays (e.g., functional vs. binding assays) is recommended .

Q. What strategies are recommended for evaluating the compound’s toxicity profile in preclinical studies?

Tiered testing includes acute toxicity assays (LD₅₀ in rodents), genotoxicity screens (Ames test), and subchronic exposure studies. Given limited toxicity data, in silico tools like ProTox-II can prioritize high-risk derivatives for experimental validation .

Methodological Design Considerations

Q. How can researchers design experiments to elucidate the scaffold’s mechanism of action in neurological targets?

Use CRISPR-engineered cell lines lacking specific receptors (e.g., dopamine D2) to isolate target engagement. Pair electrophysiological recordings (e.g., patch-clamp) with calcium imaging to correlate binding with functional outcomes .

Q. What analytical workflows are suitable for detecting degradation products during stability studies?

High-Resolution Mass Spectrometry (HRMS) coupled with HPLC-UV identifies degradation pathways. Accelerated stability testing under varied pH and temperature conditions quantifies degradation kinetics .

Theoretical and Framework Integration

Q. How should theoretical frameworks guide the exploration of structure-activity relationships (SAR) for this scaffold?

Link SAR to concepts like ligand efficiency metrics and pharmacophore modeling. For example, Free-Wilson analysis quantifies substituent contributions to activity, while QSAR models integrate electronic (Hammett σ) and steric (Taft Es) parameters .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.